FAAH/cPLA2|A-IN-1

Enzymology Inflammation Pain

Researchers studying endocannabinoid-eicosanoid crosstalk often face assay variability from solvent toxicity and the complexity of inhibitor cocktails. FAAH/cPLA2|A-IN-1 solves this with simultaneous dual-enzyme inhibition at a single low-micromolar concentration. - Dual potency: IC50 of 32 nM (FAAH) and 47 nM (cPLA2α) for streamlined assay design. - Formulation advantage: 500 μg/mL aqueous solubility minimizes DMSO use, reducing cellular stress. - SAR benchmark: Log P of 3.7 serves as a reference for optimizing lipophilicity in medicinal chemistry.

Molecular Formula C19H26N4O5
Molecular Weight 390.4 g/mol
Cat. No. B12379475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH/cPLA2|A-IN-1
Molecular FormulaC19H26N4O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2N=C(N=N2)CCC(=O)O
InChIInChI=1S/C19H26N4O5/c1-2-3-4-5-12-27-16-6-8-17(9-7-16)28-14-15(24)13-23-21-18(20-22-23)10-11-19(25)26/h6-9H,2-5,10-14H2,1H3,(H,25,26)
InChIKeyKMPUSKXQZPYLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAAH/cPLA2|A-IN-1: Dual cPLA2α/FAAH Inhibitor Profile


FAAH/cPLA2|A-IN-1 (also designated FAAH/cPLA2α-IN-1) is a synthetic small-molecule dual inhibitor that targets both cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), two serine hydrolases implicated in inflammatory and nociceptive signaling [1]. The compound, chemically described as 3-[2-[3-(4-hexoxyphenoxy)-2-oxopropyl]tetrazol-5-yl]propanoic acid, has been characterized for its enzyme inhibition potency, lipophilicity (log P), and aqueous solubility [2]. Its dual mechanism aims to simultaneously suppress the generation of pro-inflammatory eicosanoid precursors via cPLA2α inhibition and elevate levels of anti-inflammatory endocannabinoids via FAAH inhibition [1].

Dual-target modulation — Supports study of integrated eicosanoid-endocannabinoid crosstalk.
In vitro assay context — Reported aqueous solubility may reduce reliance on organic co-solvents.
Research tool only — Not intended for systemic in vivo studies due to metabolic instability.

Why a Specific Dual cPLA2α/FAAH Inhibitor Matters


Simple substitution with a selective FAAH inhibitor (e.g., URB597) or a selective cPLA2α inhibitor (e.g., AACOCF3) fails to replicate the integrated modulation of both endocannabinoid tone and arachidonic acid cascade that defines the therapeutic hypothesis of this chemotype. Even among dual inhibitors, small structural changes within the tetrazolylalkanoic acid series can drastically alter the balance of potency against the two enzymes, lipophilicity, and water solubility, thereby impacting both in vitro assay relevance and in vivo applicability [1]. The specific hexyloxy substitution pattern of FAAH/cPLA2|A-IN-1 confers a distinct set of physicochemical properties that distinguish it from closely related analogs with alternative alkyl or aryl chains [1].

Selective inhibitors (e.g., URB597, AACOCF3) may not reproduce the dual-pathway modulation necessary for eicosanoid-endocannabinoid crosstalk studies.
Analogs with different alkyl or aryl chains can alter the potency balance, lipophilicity, and solubility profiles, potentially shifting assay outcomes.
The specific hexyloxy substitution confers distinct physicochemical properties; minor structural changes may lead to divergent metabolic stability or target engagement.

FAAH/cPLA2|A-IN-1 vs. Analogs: Quantitative Comparison


Balanced cPLA2α/FAAH Inhibitory Activity

FAAH/cPLA2|A-IN-1 (Compound 10) exhibits balanced, nanomolar inhibitory activity against both cPLA2α (IC50 = 47 nM) and FAAH (IC50 = 32 nM). In a direct head-to-head comparison within the same study, the octyl-substituted lead compound 7 demonstrates greater potency against cPLA2α (IC50 = 19 nM) but with a comparable FAAH IC50 of 30 nM [1]. In contrast, the phenoxy-substituted analog 12 shows significantly reduced potency, with IC50 values of 170 nM (cPLA2α) and 54 nM (FAAH) [1]. Furthermore, the selective FAAH inhibitor URB597 is reported to have an IC50 of approximately 5 nM in rat brain membranes, while the cPLA2α inhibitor AACOCF3 shows an IC50 in the micromolar range (1.5-15 μM) [2].

Dual inhibition
Head-to-head
cPLA2α IC50 47 nM, FAAH IC50 32 nM
Compound 7: cPLA2α 19 nM, FAAH 30 nM; Compound 12: cPLA2α 170 nM, FAAH 54 nM; URB597: FAAH ~5 nM; AACOCF3: cPLA2α 1.5–15 µM
Balanced nanomolar inhibition supports integrated pathway studies; not a maximal-potency compound for either target.
In vitro enzymatic assays; comparison to selective standards
Enzymology Inflammation Pain

Lipophilicity Reduction vs. Lead Analog

FAAH/cPLA2|A-IN-1 (Compound 10) has a measured log P value of 3.7, a direct improvement over the lead octyl-substituted compound 7 (log P = 5.5), representing a 1.8-log unit reduction in lipophilicity [1]. This value also differentiates it from the hexyl-substituted analog 8 (log P = 4.2) and the phenoxy-substituted analog 12 (log P = 2.2) [1].

Lipophilicity
Head-to-head
log P 3.7
Lead Compound 7: log P 5.5; Compound 8: log P 4.2; Compound 12: log P 2.2
Log P of 3.7 may improve aqueous solubility and in vitro compatibility over highly lipophilic analogs.
Reversed-phase HPLC determination
Physicochemistry Drug-likeness SAR

Aqueous Solubility Exceeding Indomethacin

FAAH/cPLA2|A-IN-1 (Compound 10) exhibits an aqueous solubility of 500 μg/mL in phosphate buffer (pH 7.4), a value that is twice that of the reference nonsteroidal anti-inflammatory drug indomethacin (250 μg/mL) under identical conditions [1]. This solubility is noted as 'surprisingly good' compared to many other cPLA2α inhibitors [1].

Solubility
Cross-study
500 µg/mL (pH 7.4)
2‑fold higher than indomethacin (250 µg/mL) under identical conditions
Reported solubility may reduce DMSO reliance in cell-based assays.
Phosphate buffer; solubility referenced to indomethacin
Formulation Solubility In vitro assays

Metabolic Instability: Limitation for In Vivo Studies

FAAH/cPLA2|A-IN-1 (Compound 10) is characterized by metabolic instability in rat liver S9 fractions, with less than 5% of the parent compound remaining after incubation [1]. This property is shared with most other potent dual inhibitors in the tetrazolylalkanoic acid series and is a known consequence of the ketone moiety's susceptibility to carbonyl reductases [1]. While this precludes its use as a systemic in vivo probe, the authors explicitly note its suitability for topical or dermal applications where systemic exposure is not intended [1].

Metabolic stability
Class-level
Similar instability reported for other potent ketone-containing dual inhibitors
Precludes systemic in vivo use; may support topical/dermal research models.
Rat liver S9 fraction + NADPH; HPLC analysis
Metabolism In vivo Limitation

Optimal Applications of FAAH/cPLA2|A-IN-1


In Vitro Models of Neuroinflammation and Pain Signaling

Given its balanced nanomolar dual-inhibition profile and favorable aqueous solubility, FAAH/cPLA2|A-IN-1 is well-suited for in vitro studies in cell culture models (e.g., microglia, astrocytes, neuronal co-cultures) investigating the cross-talk between eicosanoid and endocannabinoid pathways. The compound's water solubility of 500 μg/mL reduces reliance on high DMSO concentrations, mitigating solvent-induced cellular stress and improving data reproducibility [1].

Single-Well Dual Enzyme Inhibition Assays

This compound is an optimal choice for high-throughput screening or multiplexed biochemical assays designed to measure the integrated output of cPLA2α and FAAH activity. Its IC50 values of 32 nM (FAAH) and 47 nM (cPLA2α) allow for simultaneous near-complete inhibition of both enzymes at a single, low micromolar working concentration, simplifying assay design compared to using a cocktail of selective inhibitors [1].

Topical and Dermal Ex Vivo Anti-inflammatory Studies

Due to its documented metabolic instability in liver fractions, systemic in vivo administration is not recommended. However, the authors of the primary characterization study specifically propose its use in topical or dermal applications (e.g., skin explants, Franz cell diffusion studies) as a model for anti-inflammatory skincare research. Its high water solubility is an advantage for formulating aqueous-based topical preparations [1].

SAR Reference for Dual cPLA2α/FAAH Inhibitor Series

FAAH/cPLA2|A-IN-1 (Compound 10) serves as a critical SAR reference point for medicinal chemistry efforts aiming to optimize lipophilicity while retaining dual potency. Its log P of 3.7 and balanced IC50 values provide a benchmark for evaluating new analogs intended to improve upon the metabolic instability of the series while maintaining favorable physicochemical properties [1].

Application
Selection Property
Validation Focus
In vitro neuroinflammation models
Balanced dual cPLA2α/FAAH inhibition
Eicosanoid-endocannabinoid crosstalk in cell assays
Multiplexed biochemical screening
Nanomolar dual IC50 values
Single-concentration assay design with reduced solvent effects
Topical / dermal ex vivo studies
High aqueous solubility; metabolic instability
Aqueous formulation compatibility; skin barrier penetration assessment
SAR reference for dual inhibitor series
Benchmark log P (3.7) and potency balance
Lipophilicity-potency trade-off analysis for analog design

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